

Application Notes and Protocols: Immobilized Enzyme Technology for D-Psicose Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *D-Psicose-d*

Cat. No.: *B12402512*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of D-Psicose (also known as D-Allulose) using immobilized enzyme technology. D-Psicose is a rare sugar with significant potential as a low-calorie sweetener and functional food ingredient, making its efficient production a key area of research.^{[1][2][3]} Immobilized enzyme systems offer numerous advantages over free enzymes, including enhanced stability, reusability, and simplified product purification, which are critical for industrial-scale applications.^{[1][4]}

Overview of Enzymatic D-Psicose Synthesis

The primary method for enzymatic D-Psicose production is the isomerization of D-Fructose, catalyzed by specific epimerases. The most commonly employed enzymes are D-Psicose 3-epimerase (DPEase) and D-Tagatose 3-epimerase (DTEase).^{[3][5]} These enzymes convert D-Fructose to its C-3 epimer, D-Psicose.^{[1][3]} Additionally, a two-step enzymatic process can be utilized to produce D-Psicose from D-Glucose, first converting D-Glucose to D-Fructose using D-xylose isomerase, followed by the epimerization of D-Fructose to D-Psicose.^{[2][6]}

The core advantages of using immobilized enzymes for this process include improved thermal and pH stability, ease of separation from the reaction mixture, and the ability to be reused for multiple reaction cycles, thereby reducing production costs.^{[1][7][8]}

Data Presentation: Performance of Immobilized Enzyme Systems

The following tables summarize quantitative data from various studies on immobilized enzymes for D-Psicose synthesis, allowing for easy comparison of different systems.

Table 1: Comparison of Immobilized D-Psicose 3-Epimerase (DPEase) Systems

Enzyme Source	Immobilization Support/ Method	Optimal pH	Optimal Temp. (°C)	Conversion Rate (%)	Reusability	Reference
Agrobacterium tumefaciens	Ca-alginate gel beads (whole recombinant Bacillus subtilis cells)	-	-	20.74 ± 0.39	At least 6 batches	[7]
Bacillus sp. KCTC 13219	His-tag affinity column	6.0	60	17.03 (purified), 3.43 (immobilized)	5 cycles (retaining 83.38% activity)	[8][9]
Clostridium cellulolyticum	Artificial oil bodies	Decreased vs. free enzyme	Increased vs. free enzyme	Similar to free enzyme	5 cycles (retaining >50% activity)	[10]
Ruminiclostridium papyrosolvens	Metal-Organic Frameworks (ZIF-67)	8.0	55	38.1	8 cycles (retaining >45% activity)	[3]
Not Specified	Amino-epoxide support (ReliZyme HFA403/M)	-	55	-	-	[1]
Not Specified	Organic-inorganic nanoflowers (cobalt phosphate)	8.5	60	-	6 cycles (retaining ~90% activity)	[11]

Table 2: Performance of Immobilized D-Tagatose 3-Epimerase (DTEase)

Enzyme Source	Immobilization Support/ Method	Optimal pH	Optimal Temp. (°C)	Conversion Rate (%)	Reusability	Reference
Recombinant E. coli	Not specified	7.0	45	25	Continuous operation for 60 days	[12]

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of D-Psicose using immobilized enzymes.

Protocol for Immobilization of DPEase in Calcium Alginate (Whole Cell Immobilization)

This protocol is based on the immobilization of recombinant *Bacillus subtilis* cells expressing DPEase from *Agrobacterium tumefaciens*.^[7]

Materials:

- Recombinant *B. subtilis* cells expressing DPEase
- Sodium alginate solution (2-4% w/v in distilled water)
- Calcium chloride (CaCl₂) solution (0.1-0.2 M)
- Sterile distilled water
- Buffer solution (e.g., 50 mM Tris-HCl, pH 7.5)

Procedure:

- Harvest the recombinant *B. subtilis* cells from the culture medium by centrifugation.

- Wash the cell pellet with sterile distilled water or buffer to remove residual media components.
- Resuspend the cell pellet in the sodium alginate solution to achieve a desired cell concentration.
- Homogenize the cell-alginate mixture to ensure uniform distribution.
- Extrude the mixture dropwise into the CaCl_2 solution from a height of approximately 10-20 cm using a syringe or a peristaltic pump.
- Allow the resulting beads to harden in the CaCl_2 solution for a specified period (e.g., 30-60 minutes) with gentle agitation.
- Collect the immobilized cell beads by filtration or decantation.
- Wash the beads thoroughly with sterile distilled water or buffer to remove excess CaCl_2 and untrapped cells.
- Store the immobilized biocatalyst at 4°C in a suitable buffer until use.

Protocol for One-Step Purification and Immobilization of His-tagged DPEase

This protocol is adapted from a method for immobilizing DPEase from *Bacillus* sp. expressed in *Pichia pastoris*.^{[8][9]}

Materials:

- Crude DPEase solution containing the His-tagged enzyme
- His-tag affinity chromatography column (e.g., Ni-NTA resin)
- Binding buffer (e.g., 50 mM sodium phosphate, 500 mM NaCl, pH 7.5)
- Washing buffer (e.g., 50 mM sodium phosphate, 500 mM NaCl, 20 mM imidazole, pH 7.5)

- Elution buffer (for enzyme purification control, e.g., 50 mM sodium phosphate, 500 mM NaCl, 200-500 mM imidazole, pH 7.5)
- Substrate solution (e.g., D-Fructose in a suitable buffer)

Procedure:

- Equilibrate the His-tag affinity column with the binding buffer.
- Load the crude DPEase solution onto the column. The His-tagged DPEase will bind to the affinity resin.
- Wash the column with the washing buffer to remove unbound proteins and impurities.
- At this stage, the DPEase is immobilized on the column matrix. The column can now be used as a bioreactor.
- To verify successful immobilization and determine enzyme activity, a parallel purification can be performed by eluting the enzyme with elution buffer and measuring the activity of the eluate.
- For D-Psicose synthesis, pass the D-Fructose substrate solution through the column containing the immobilized enzyme under optimized reaction conditions (temperature, pH, flow rate).
- Collect the effluent containing the product, D-Psicose.
- The column can be washed and stored for subsequent reuse.

Protocol for D-Psicose Synthesis using an Immobilized Enzyme Bioreactor

This protocol provides a general procedure for the enzymatic conversion of D-Fructose to D-Psicose in a packed-bed column reactor.

Materials:

- Immobilized enzyme (e.g., DPEase-alginate beads or DPEase-affinity resin)

- Substrate solution (e.g., 10-70% w/v D-Fructose in a suitable buffer)
- Buffer solution for reaction (e.g., 50 mM Sodium Acetate, pH 6.0)[8]
- Cofactors (if required, e.g., 10 mM MnCl₂)[8]
- Peristaltic pump
- Water bath or incubator to maintain reaction temperature
- Reaction column

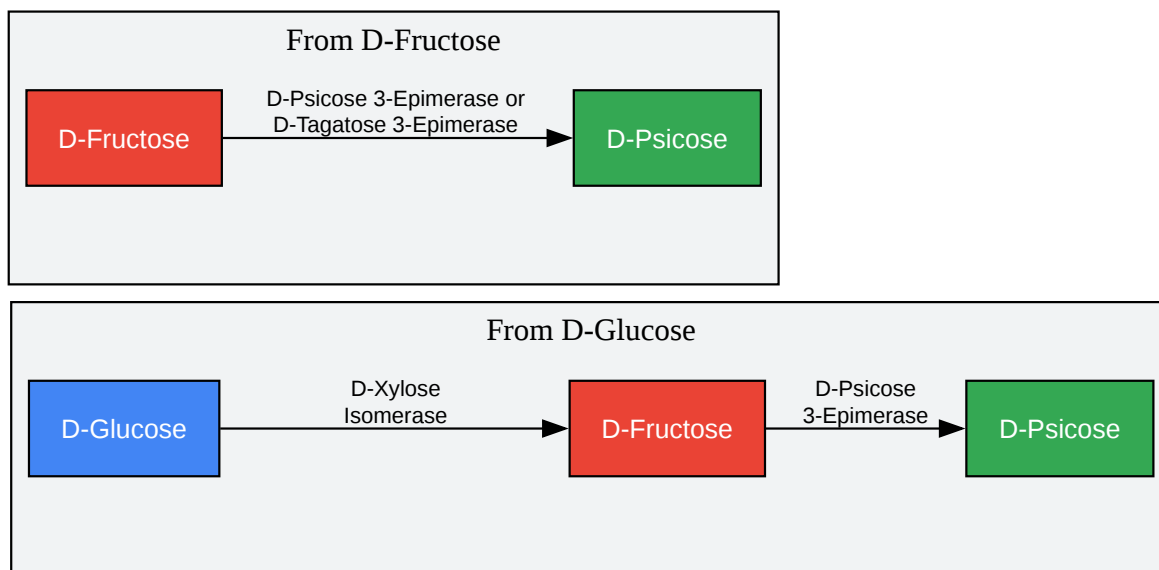
Procedure:

- Pack the immobilized enzyme into the reaction column.
- Equilibrate the column with the reaction buffer.
- Set the desired reaction temperature using a water bath or incubator.
- Prepare the substrate solution in the reaction buffer, including any necessary cofactors.
- Pump the substrate solution through the column at a controlled flow rate. The flow rate will determine the reaction time.
- Collect the product solution at the column outlet.
- Analyze the composition of the product solution using methods such as High-Performance Liquid Chromatography (HPLC) to determine the concentration of D-Psicose and remaining D-Fructose.
- Calculate the conversion rate.
- For subsequent batches, the column can be washed with buffer and reused.

Visualizations

The following diagrams illustrate the key processes in immobilized enzyme technology for D-Psicose synthesis.

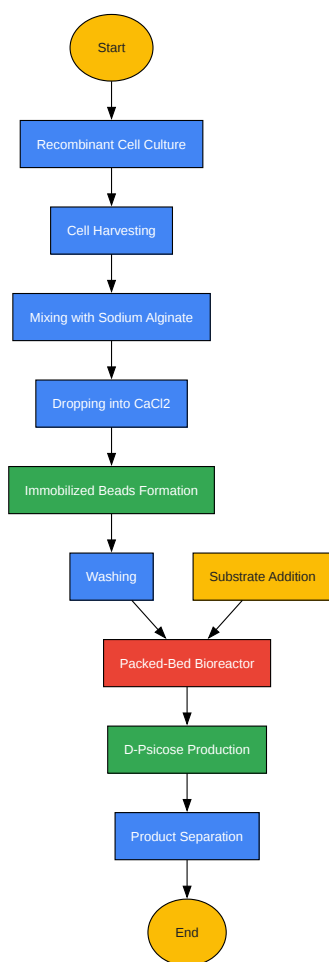
Enzymatic Conversion Pathways for D-Psicose



[Click to download full resolution via product page](#)

Caption: Enzymatic pathways for D-Psicose synthesis from D-Glucose or D-Fructose.

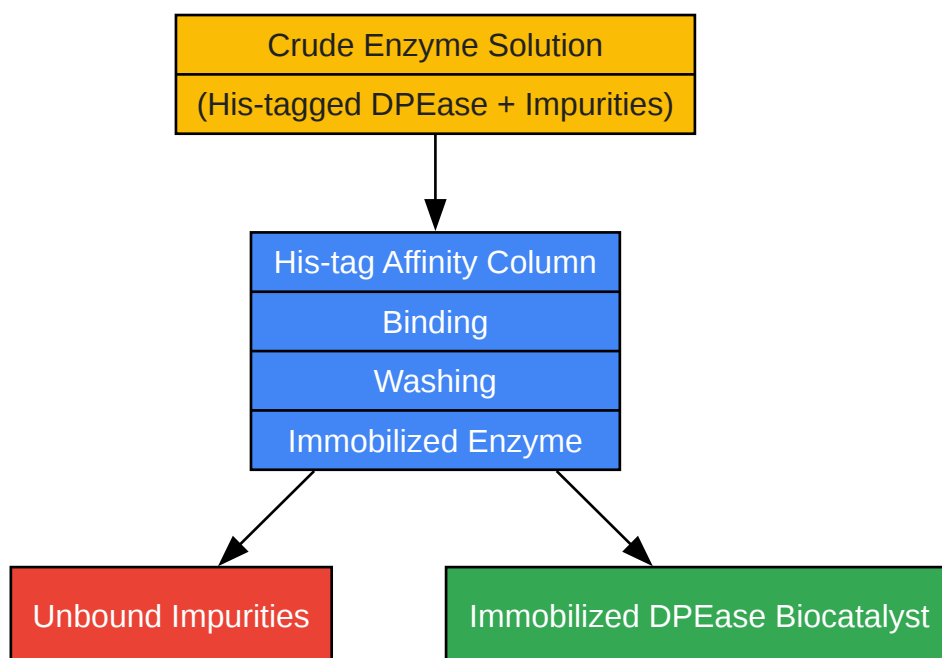
Experimental Workflow for Whole Cell Immobilization and Synthesis



[Click to download full resolution via product page](#)

Caption: Workflow for D-Psicose synthesis using whole-cell immobilization.

Logic of One-Step Purification and Immobilization



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [mdpi.com](https://www.mdpi.com) [[mdpi.com](https://www.mdpi.com)]
- 2. EP2470668B1 - Immobilization of psicose-epimerase and a method of producing d-psicose using the same - Google Patents [patents.google.com]
- 3. [mdpi.com](https://www.mdpi.com) [[mdpi.com](https://www.mdpi.com)]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Review: Manufacturing, and Properties of the D-Fructose Epimer D-Allulose (D-Psicose) [[scrip.org](https://www.scrip.org)]
- 6. Bioconversion of D-glucose to D-psicose with immobilized D-xylose isomerase and D-psicose 3-epimerase on *Saccharomyces cerevisiae* spores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. High production of d-psicose from d-fructose by immobilized whole recombinant *Bacillus subtilis* cells expressing d-psicose 3-epimerase from *Agrobacterium tumefaciens* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Streamlined production of immobilized D-psicose 3-epimerase via secretion in *Pichia pastoris*: a new paradigm for industrial D-psicose production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Streamlined production of immobilized D-psicose 3-epimerase via secretion in *Pichia pastoris*: a new paradigm for industrial D-psicose production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Immobilization of *Clostridium cellulolyticum* D-psicose 3-epimerase on artificial oil bodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mass production of D-psicose from d-fructose by a continuous bioreactor system using immobilized D-tagatose 3-epimerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Immobilized Enzyme Technology for D-Psicose Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12402512#immobilized-enzyme-technology-for-d-psicose-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com